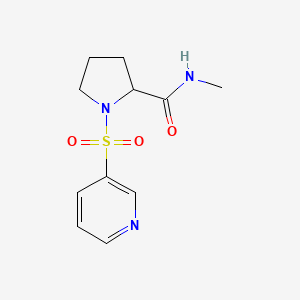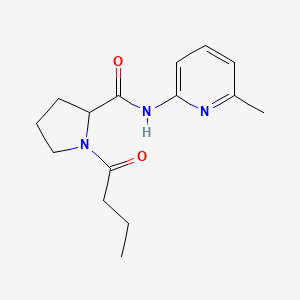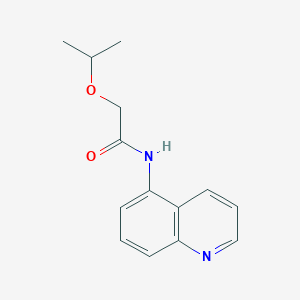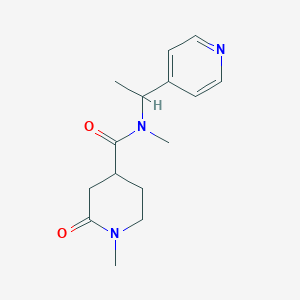![molecular formula C14H14N2O2S B7531036 5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)
5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as MTM-ITC, and it possesses unique properties that make it suitable for various applications. In
作用機序
MTM-ITC exerts its effect on cancer cells by inducing apoptosis through the mitochondrial pathway. It activates caspase-9 and caspase-3, which leads to the cleavage of various proteins and ultimately results in cell death. MTM-ITC has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
MTM-ITC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, MTM-ITC has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. Furthermore, MTM-ITC has been shown to induce oxidative stress in cancer cells, which leads to cell death.
実験室実験の利点と制限
MTM-ITC has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, it has been extensively studied for its potential use in cancer treatment, which means that there is a significant amount of literature available on its properties and effects. However, there are also limitations to using MTM-ITC in lab experiments. It has low solubility in water, which can make it challenging to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of MTM-ITC. One area of research is the development of more efficient synthesis methods that can increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of MTM-ITC. Furthermore, there is a need for more research on the potential use of MTM-ITC in the treatment of neurodegenerative diseases. Finally, there is a need for more research on the potential use of MTM-ITC in combination with other drugs for the treatment of cancer.
合成法
MTM-ITC can be synthesized using a multistep process. The first step involves the condensation of 2-aminothiazole with formaldehyde to produce 2-(methoxymethyl)-1,3-thiazole. The second step involves the reaction of 2-(methoxymethyl)-1,3-thiazole with isatin to produce 5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one. The overall yield of this process is approximately 50%.
科学的研究の応用
MTM-ITC has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, MTM-ITC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, MTM-ITC has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-16-12-4-3-9(5-10(12)6-14(16)17)11-8-19-13(15-11)7-18-2/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOXFNNEAGMJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)C3=CSC(=N3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

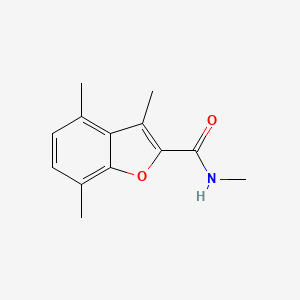
![6-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7530962.png)
![N-[1-(4-chlorophenyl)cyclobutyl]acetamide](/img/structure/B7530970.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide](/img/structure/B7530982.png)

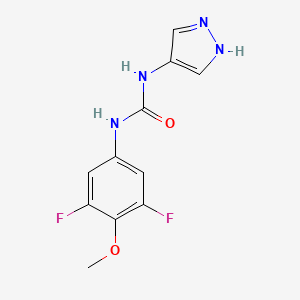
![N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide](/img/structure/B7530994.png)
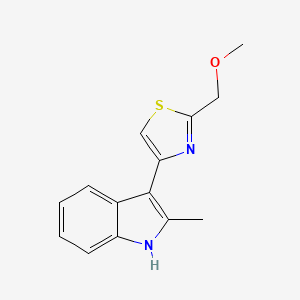
![4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7531000.png)
